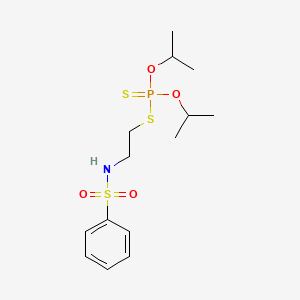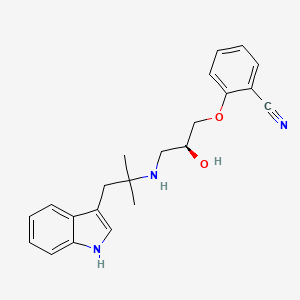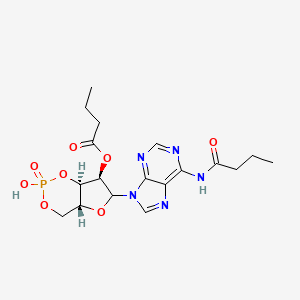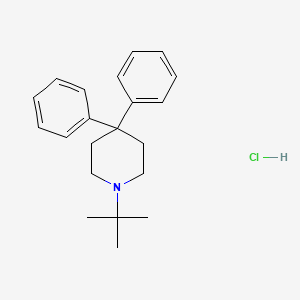
Buteína
Descripción general
Descripción
La buteina es una calcona natural, un tipo de flavonoide, con el nombre químico 2′,3,4,4′-tetrahidroxicalcona. Se encuentra en varias plantas, incluyendo Toxicodendron vernicifluum, Dahlia, Butea monosperma y Coreopsis. La buteina ha ganado atención debido a su amplia gama de propiedades farmacológicas, que incluyen efectos antiinflamatorios, anticancerígenos, antioxidantes y antiangiogénicos .
Aplicaciones Científicas De Investigación
La buteina se ha estudiado ampliamente por sus aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
La buteina ejerce sus efectos a través de varios objetivos moleculares y vías:
Actividad antioxidante: La buteina atrapa radicales peroxilo y quelata iones metálicos de transición, reduciendo el daño oxidativo.
Actividad antiinflamatoria: La buteina inhibe la activación de la vía del factor nuclear kappa B (NF-κB) y aumenta la expresión de vías antioxidantes como el factor 2 relacionado con el factor eritroide 2 nuclear (Nrf2).
Actividad anticancerígena: La buteina inhibe el receptor del factor de crecimiento epidérmico y la vía de la fosfoinosítido 3-quinasa (PI3K) / Akt / diana de rapamicina en mamíferos (mTOR), lo que lleva a una reducción del crecimiento celular y un aumento de la apoptosis.
Safety and Hazards
Direcciones Futuras
Butein has exhibited promising effects in the treatment of many chronic diseases, including inflammation , glaucoma , cardiovascular diseases , and metabolic complications . Further analysis of its important cellular targets, toxicity, and pharmacokinetic profile may further significantly expand its therapeutic application .
Análisis Bioquímico
Biochemical Properties
Butein interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has antioxidative properties, inhibits aldose reductase, and suppresses advanced glycation endproducts . It is also a sirtuin-activating compound, affecting a group of enzymes that use NAD+ to remove acetyl groups from proteins .
Cellular Effects
Butein has been shown to have a wide range of effects on various types of cells and cellular processes. It is involved in cell survival, proliferation, migration, invasion, and angiogenesis . Butein has also been shown to have immunomodulatory activity by inhibiting the expression of inflammatory mediators such as IL-6 and TNF-α in HaCaT cells, a keratinocyte cell line .
Molecular Mechanism
Butein exerts its effects at the molecular level through various mechanisms. It significantly upregulates the mRNA expression of osteoblast-related genes, while downregulating the expression of adipocyte-related genes . The mechanism of butein-induced osteogenesis is found to be mediated by activating the ERK1/2 signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, butein has been shown to protect against cell death induced by H2O2, and decrease the levels of apoptotic cells and reactive oxygen species
Dosage Effects in Animal Models
The effects of butein vary with different dosages in animal models. In a study, butein was shown to block NLRP3 inflammasome activation in mouse macrophages and had a significant protective effect on mouse models of LPS-induced peritonitis, dextran sodium sulfate-induced colitis, and high-fat diet-induced non-alcoholic steatohepatitis .
Subcellular Localization
Butein has been shown to enhance the nuclear localization of DAF-16, a transcription factor that regulates stress response and aging
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La buteina se puede sintetizar mediante una condensación aldólica catalizada por cloruro de tionilo (SOCl2) y alcohol etílico (EtOH). Las condiciones de reacción óptimas incluyen la relación molar de los reactivos, la dosis del catalizador y el tiempo de reacción, que pueden producir hasta un 88% de buteina . Otro método implica la preparación de dispersión sólida utilizando excipientes hidrófilos como PVP K-30 y Poloxamer 407 para mejorar su solubilidad .
Métodos de Producción Industrial
La producción industrial de buteina generalmente implica la extracción de fuentes vegetales como la madera de corazón de Dalbergia odorifera, la semilla de Cyclopia subternata y los tallos de Semecarpus anacardium . El proceso de extracción puede incluir la extracción con solventes seguida de pasos de purificación para aislar la buteina en su forma pura.
Análisis De Reacciones Químicas
Tipos de Reacciones
La buteina sufre diversas reacciones químicas, entre ellas:
Reducción: La buteina se puede reducir a su dihidrocalcona correspondiente en condiciones específicas.
Sustitución: La buteina puede participar en reacciones de sustitución, particularmente en presencia de nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y catalizadores metálicos.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.
Productos Principales Formados
Oxidación: Derivados oxidados de buteina con propiedades antioxidantes mejoradas.
Reducción: Derivados de dihidrocalcona.
Sustitución: Derivados de calcona sustituidos con posibles actividades biológicas.
Comparación Con Compuestos Similares
La buteina se compara con otros compuestos similares, como:
Propiedades
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-10-3-4-11(14(19)8-10)12(17)5-1-9-2-6-13(18)15(20)7-9/h1-8,16,18-20H/b5-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMYWHCQALZEGT-ORCRQEGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101025569 | |
| Record name | 2',3,4,4'-Tetrahydroxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101025569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-52-5, 21849-70-7 | |
| Record name | Butein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021849707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3,4,4'-Tetrahydroxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101025569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3,4,4'-tetrahydroxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WVS5M0LGF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B1668015.png)









